3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate
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Overview
Description
3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is an organic compound with the molecular formula C₃₀H₄₁NO₆. It is a complex ester that features both a nitro group and a long alkyl chain, making it a molecule of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-[(hexadecyloxy)carbonyl]phenol. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and catalysts can help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄), sulfuric acid for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Hydrolysis: 3-nitrobenzoic acid and hexadecanol.
Reduction: 3-[(Hexadecyloxy)carbonyl]phenyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate largely depends on its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Ester Linkage: Can be hydrolyzed, releasing the constituent alcohol and acid, which may have biological or chemical activity.
Long Alkyl Chain: Contributes to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
3-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: Another positional isomer with distinct chemical behavior.
Uniqueness
3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. The long alkyl chain also imparts unique amphiphilic characteristics, making it suitable for applications in both hydrophilic and hydrophobic environments .
Properties
CAS No. |
89882-76-8 |
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Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(3-hexadecoxycarbonylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-36-29(32)26-19-17-21-28(24-26)37-30(33)25-18-16-20-27(23-25)31(34)35/h16-21,23-24H,2-15,22H2,1H3 |
InChI Key |
UFKMFIMAOOXEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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